N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide
Description
Chemical Structure and Properties
The compound features a pyrrole ring substituted with:
- 4,5-dimethyl groups (steric and electronic modulation),
- 3-(phenylsulfonyl) group (enhances stability and enzyme-binding affinity),
- 1-propyl chain (influences lipophilicity and pharmacokinetics),
- Benzamide moiety at position 2 (critical for target interaction).
Molecular Formula: C₂₃H₂₅N₃O₃S
Molecular Weight: 435.5 g/mol (estimated based on analogs in ) .
Key Applications:
- Potent acid secretion inhibitor for peptic ulcers and GERD .
- Modulates gastric acid pathways via sulfonamide-enzyme interactions .
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H24N2O3S/c1-4-15-24-17(3)16(2)20(28(26,27)19-13-9-6-10-14-19)21(24)23-22(25)18-11-7-5-8-12-18/h5-14H,4,15H2,1-3H3,(H,23,25) |
InChI Key |
XORCZLAZOKMGEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of Dimethyl and Propyl Groups: The dimethyl and propyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride.
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base like pyridine.
Formation of Benzamide: The final step involves the coupling of the pyrrole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted benzamides
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name & Source | Key Structural Differences | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Target Compound (Hypothetical synthesis based on ) | Core structure: Pyrrole with phenylsulfonyl, dimethyl, propyl, and benzamide | 435.5 | Acid secretion inhibition, antiulcer |
| N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide () | - 4-Fluorophenyl sulfonyl - 3-Methoxypropyl chain |
410.5 | Enhanced metabolic stability; potential anticancer applications |
| N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide () | - Benzodioxole-carboxamide replaces benzamide | ~450 (estimated) | Improved CNS penetration; neuroprotective activity |
| N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide () | - Thiophene-carboxamide replaces benzamide | 397.5 | Hedgehog signaling inhibition; anticancer (e.g., basal cell carcinoma) |
| N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide () | - 3-Methoxypropyl chain - 2-Methylbenzamide |
378.5 | Antimicrobial activity; higher solubility in polar solvents |
Impact of Substituent Modifications
A. Sulfonyl Group Variations
- Phenylsulfonyl (Target Compound): Optimal balance between enzyme affinity and stability .
- 4-Fluorophenylsulfonyl (): Fluorine increases electronegativity, enhancing receptor-binding specificity for kinase inhibition .
- 4-Methylphenylsulfonyl (): Methyl group improves lipophilicity but reduces metabolic stability compared to fluorine .
B. Alkyl Chain Modifications
- Propyl vs. Methoxypropyl ( vs. Target Compound): Methoxypropyl increases aqueous solubility (logP reduction by ~0.5 units) but may reduce blood-brain barrier penetration .
- Propan-2-yl (): Branched chain enhances steric hindrance, reducing off-target interactions in anticancer analogs .
C. Amide Moieties
- Benzamide (Target Compound): Aromatic ring enables π-π stacking with enzyme active sites (e.g., H⁺/K⁺ ATPase) .
- Thiophene-carboxamide (): Heterocyclic sulfur enhances Hedgehog pathway inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM for benzamide) .
- Benzodioxole-carboxamide (): Oxygen-rich structure improves metabolic stability (t₁/₂ increased by 40% in vitro) .
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrole ring and various substituents including dimethyl, phenylsulfonyl, and propyl groups, allows for diverse biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 396.5 g/mol
- Structural Features : The compound includes a pyrrole ring with a phenylsulfonyl group and a benzamide moiety, which are crucial for its biological activity.
Preliminary studies indicate that this compound may function as an inhibitor of the hedgehog signaling pathway. This pathway is pivotal in various developmental processes and has been implicated in several malignancies. Inhibition of this pathway can lead to reduced tumor growth and altered cellular signaling.
Anticancer Potential
The compound has shown promise in various cancer models. Notable findings include:
- Cell Line Studies : In vitro tests have demonstrated cytotoxic effects against multiple cancer cell lines. For instance:
- MCF7 (breast cancer) : Exhibited significant growth inhibition with an IC₅₀ value indicating effective potency.
- NCI-H460 (lung cancer) : Displayed marked sensitivity to the compound, suggesting its potential as a therapeutic agent in lung cancer treatment.
Table 1: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| MCF7 | 3.79 | Significant growth inhibition |
| NCI-H460 | 12.50 | High sensitivity observed |
| SF-268 | 42.30 | Moderate response |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Techniques : The compound is typically synthesized through multi-step organic reactions, including microwave-assisted methods that enhance yield and reduce reaction times.
- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to reduced tumor sizes in xenograft models, reinforcing its potential as an anticancer agent.
- Mechanistic Insights : Research has indicated that the compound's efficacy may be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
